molecular formula C18H21N3O4S B7440316 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole

Cat. No. B7440316
M. Wt: 375.4 g/mol
InChI Key: PMLPUWAEUHONIL-UHFFFAOYSA-N
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Description

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole, also known as DBIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBIT belongs to the class of benzotriazole compounds, which have been extensively studied for their diverse applications in various fields, including chemistry, biology, and materials science.

Mechanism of Action

The mechanism of action of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is not fully understood. However, it is believed that 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole acts as a radical scavenger, which can prevent the degradation of polymers and other materials by absorbing free radicals generated during photo-oxidation. 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole can also undergo a photochemical reaction, which results in the formation of a highly reactive intermediate that can initiate radical polymerization reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole. However, it has been reported that 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is not toxic to cells and does not cause significant cytotoxicity. 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has also been shown to have low acute toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is its photostabilizing properties. 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole can effectively protect polymers and other materials from photo-oxidation, which can result in the degradation of the material. 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is also relatively easy to synthesize and can be purified using standard techniques.
One of the limitations of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is its low solubility in water, which can make it difficult to use in aqueous solutions. 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is also relatively expensive compared to other photostabilizers and photo-initiators.

Future Directions

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has significant potential for future research in various fields. One potential direction is the development of new photostabilizers and photo-initiators based on the structure of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole. Researchers can also investigate the potential use of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole as a metal ion sensor in various applications, including environmental monitoring and biomedical imaging. Additionally, more studies are needed to understand the mechanism of action of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole and its potential effects on biological systems.

Synthesis Methods

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole can be synthesized using a multi-step process that involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 1-methyl-1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction produces a white solid that can be purified using recrystallization. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various scientific fields. One of the primary applications of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is in the area of photochemistry. 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has been shown to be an efficient photostabilizer for polymers, including polyethylene, polypropylene, and polystyrene. 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole can also be used as a photo-initiator for radical polymerization reactions.
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole can selectively bind to metal ions such as copper and zinc, resulting in a change in fluorescence intensity. This property makes 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole a promising candidate for the development of metal ion sensors.

properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-5-24-16-11-18(17(25-6-2)10-13(16)4)26(22,23)21-15-8-7-12(3)9-14(15)19-20-21/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLPUWAEUHONIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

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